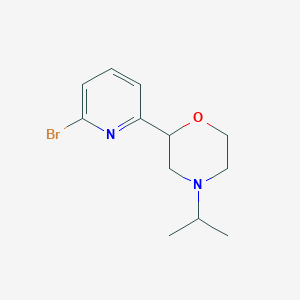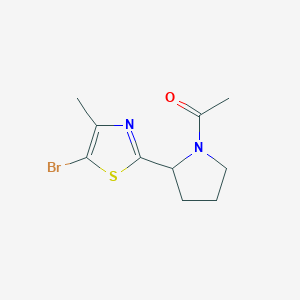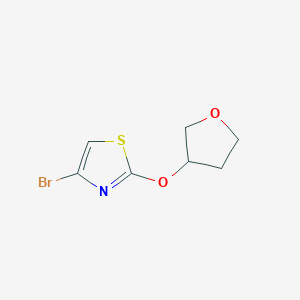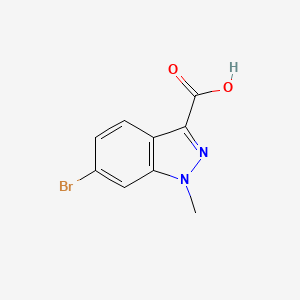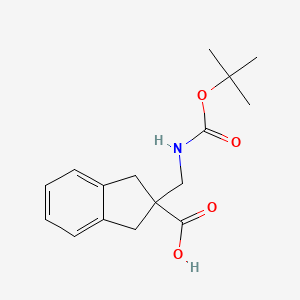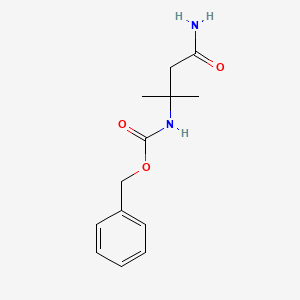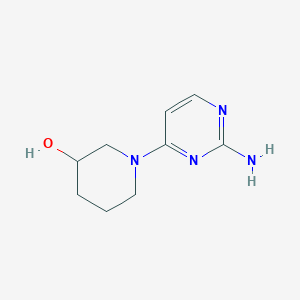![molecular formula C12H14ClN3O2 B1376894 Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate CAS No. 1305325-11-4](/img/structure/B1376894.png)
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate
Overview
Description
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate is a chemical compound with the empirical formula C12H14ClN3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1nc2[nH]ccc2cc1Cl . The InChI key for this compound is MESCCEJMHUSKCH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 300.6±22.0 °C and its density is predicted to be 1.15±0.1 g/cm3 at 20 °C and 760 Torr . The molecular weight of the compound is 267.71 .Scientific Research Applications
Crystal Structures and Molecular Interactions
- Tert-butyl carbamate derivatives, including chloro and iodo derivatives, demonstrate an interesting property where molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This is a significant finding in the study of isomorphous crystal structures (Baillargeon et al., 2017).
Synthesis and Chemical Properties
- The compound has been used in the study of hydrogen bonds between acidic protons from alkynes and amides, showing its role in the formation of crystals with unique molecular orientations and electric dipole moments (Baillargeon et al., 2014).
- In the field of organic synthesis, this compound is significant for understanding the control of lithiation sites in pyridine derivatives, demonstrating its utility in creating various substituted derivatives (Smith et al., 2013).
Applications in Materials Science
- Research has explored its application in the preparation of Diels‐Alder reaction products, highlighting its role in organic syntheses and potential material science applications (Padwa et al., 2003).
- The compound's derivatives have been studied for their molecular structures and interactions, providing insights into the assembly of molecules connected through hydrogen bonds, important for materials science (Das et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-10-8(13)6-7-4-5-14-9(7)15-10/h4-6H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESCCEJMHUSKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)

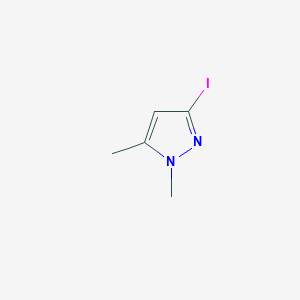
![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)
